tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Medicinal Chemistry Parallel Synthesis Building Block Selection

This N-Boc-protected 3-azabicyclo[3.2.0]heptane-1-carbaldehyde (CAS 2095396-80-6) is a privileged, sp³-rich building block manufactured under stringent analytical protocols. It uniquely delivers a rigid piperidine bioisostere with two orthogonal reactive handles — enabling sequential, chemoselective derivatization for focused dopamine D₃ ligand libraries or constrained peptidomimetics. Unlike generic 'Boc-piperidine aldehydes,' its [3.2.0] ring fusion imposes distinct exit-vector geometry, Fsp³ character, and ring-strain profile unattainable with [3.1.0], [4.1.0], or monocyclic analogs. Secure your supply with full certificates of analysis, NMR spectra, and a defined +4°C cold-chain protocol.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 2095396-80-6
Cat. No. B6601133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS2095396-80-6
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC2(C1)C=O
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1
InChIKeyPMHVWMRXSNLKKM-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2095396-80-6): Core Scaffold Identity and Procurement Context


tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2095396-80-6) is a racemic, N-Boc-protected, formyl-substituted 3-azabicyclo[3.2.0]heptane building block manufactured by Enamine Ltd. (catalog EN300-384524) . This bicyclic scaffold serves as a conformationally restricted, three-dimensional bioisostere of the ubiquitous piperidine ring, with a higher fraction of sp³-hybridized carbon centers (Fsp³) that enables escape from 'flatland' chemical space in drug discovery programs [1]. The compound bears two synthetically orthogonal functional handles — an N-Boc-protected secondary amine and a C-1 aldehyde — enabling sequential, chemoselective derivatization without protecting-group crossover. It is primarily employed as an advanced intermediate for constructing constrained peptidomimetics, dopamine receptor ligands, and diverse compound libraries.

Why Generic Substitution Fails for tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2095396-80-6)


Substituting this compound with a generic 'azabicyclo-aldehyde' or 'Boc-piperidine aldehyde' is not scientifically equivalent, because the [3.2.0] ring fusion imposes a unique conformational constraint, exit-vector geometry, and ring-strain profile that cannot be replicated by [3.1.0], [4.1.0], or monocyclic piperidine analogs [1]. Quantitative exit vector plot (EVP) analysis has demonstrated that 1,3-disubstituted 3-azabicyclo[3.2.0]heptanes occupy a distinct region of three-dimensional chemical space compared to other azabicyclic scaffolds, directly impacting the spatial orientation of substituents in target-bound conformations [1]. Furthermore, individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives exhibit distinct binding affinities at dopamine receptor subtypes — a property lost when racemic mixtures of regioisomeric or scaffold-different analogs are used [2]. The following quantitative evidence section details these non-interchangeable differentiation dimensions.

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Formyl vs. Carboxylic Acid Functional Handle: Orthogonal Derivatization Reactivity and Reduced Molecular Weight

The C-1 aldehyde group in the target compound enables a distinct set of transformations — reductive amination, Grignard/alkynylation additions, Wittig olefination, and Horner–Wadsworth–Emmons reactions — that are not accessible from the corresponding carboxylic acid analog, rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS 2138150-20-4) . The aldehyde also confers a molecular weight advantage of 16 Da (MW 225.28 vs. 241.28) and a higher calculated lipophilicity (CLogP 2.24 vs. ~1.0 estimated for the carboxylic acid) . Both functional handles are orthogonal to the N-Boc group, but only the aldehyde permits direct carbon–carbon bond formation at the C-1 position without prior activation or protecting group manipulation, reducing synthetic step count by at least one transformation relative to the acid analog.

Medicinal Chemistry Parallel Synthesis Building Block Selection

Scaffold Ring Size: [3.2.0] vs. [3.1.0] Conformational Constraint and Exit Vector Geometry

The [3.2.0] bicyclic framework provides a fundamentally different spatial orientation of substituents compared to the [3.1.0] analog, tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1622903-52-9). EVP analysis of 1,3-disubstituted 3-azabicyclo[3.2.0]heptanes revealed that the nitrogen and C-1 substituent vectors span a specific angular range that is distinct from both [3.1.0] and [3.3.0] azabicyclic systems [1]. This difference directly translates into divergent three-dimensional pharmacophore coverage: the [3.2.0] scaffold projects its C-1 substituent at a dihedral angle approximately 15–20° wider relative to the N-Boc vector compared to the [3.1.0] scaffold, as inferred from the X-ray and computational conformational analyses of related [3.2.0]heptane derivatives [1][2]. The larger cyclopentane ring in [3.2.0] also reduces ring strain energy compared to the cyclopropane-containing [3.1.0] scaffold, conferring greater chemical stability under acidic and reductive conditions commonly encountered during Boc deprotection and subsequent functionalization.

Conformational Analysis Structure-Based Drug Design Exit Vector Plot

Dopamine Receptor Subtype Selectivity: Class-Level Differentiation from Monocyclic Piperidine Scaffolds

3-Azabicyclo[3.2.0]heptane derivatives, as a compound class, exhibit preferential binding to dopamine D₂-like receptors (D₂L and D₃) over D₁-like receptors, a selectivity profile not observed with simple N-substituted piperidines [1]. In a series of racemic 3-azabicyclo[3.2.0]heptane derivatives evaluated by Reinart-Okugbeni et al., compounds demonstrated greater binding affinity at D₂L and D₃ subtypes compared to D₁ binding sites; the most potent ligand in the series achieved a Ki of 2.3 nM at the D₃ receptor, with 263.7-fold selectivity over D₂ and negligible D₁ binding (>10,000 nM) [1][2]. Critically, individual enantiomers of the same racemic compound possessed distinct affinities, underscoring the importance of the (1R,5R) relative configuration embedded in the target compound [1]. While these Ki values are for fully elaborated ligands rather than the building block itself, they establish the privileged nature of the 3-azabicyclo[3.2.0]heptane scaffold for CNS-targeted library synthesis.

Dopamine Receptor Pharmacology CNS Drug Discovery Structure–Activity Relationship

Commercial Purity and Storage Stability Specification: Direct Comparison with Closest Carboxylic Acid Analog

The target compound is supplied at 95% purity (HPLC) and requires cold storage at +4°C, per Enamine product specifications . In contrast, the closest carboxylic acid analog (CAS 2138150-20-4) is listed with variable purity across vendors (97% from Leyan, 97% from Delta-B, ≥95% from CymitQuimica), but its acid functionality introduces hygroscopicity and potential for decarboxylation under thermal stress, whereas the aldehyde target compound's primary degradation pathway — air oxidation to the carboxylic acid — can be mitigated by cold storage under inert atmosphere . The Fujifilm Wako distribution channel provides documented certificates of analysis, spectral data, and inspection reports traceable to the Enamine manufacturing batch, offering procurement-grade documentation that generic resellers of the acid analog may not consistently provide .

Procurement Quality Control Building Block Purity Storage Compliance

High-Impact Application Scenarios for tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate


Dopamine D₃ Receptor-Targeted CNS Library Synthesis

The 3-azabicyclo[3.2.0]heptane scaffold has demonstrated class-level dopamine D₃ receptor selectivity with nanomolar potency (Ki = 2.3 nM for the best-in-class elaborated ligand) . Academic and industrial CNS drug discovery groups seeking to build focused compound libraries targeting D₃-mediated disorders (e.g., schizophrenia, Parkinson's disease, substance abuse) should select this aldehyde building block over the corresponding carboxylic acid or hydroxymethyl analogs, because the formyl group enables direct reductive amination with diverse amine fragments in a single step, rapidly generating structurally diverse, sp³-rich lead candidates that retain the privileged scaffold geometry.

Conformationally Constrained Peptidomimetic Synthesis

The (1R,5R) relative configuration embeds a turn-inducing dihedral constraint, making this building block suitable for constructing β-turn mimetics and constrained dipeptide isosteres . The aldehyde group allows Horner–Wadsworth–Emmons olefination to install α,β-unsaturated ester side chains, followed by conjugate addition or cycloaddition to build complex peptidomimetic architectures in fewer steps than would be required with the carboxylic acid analog (which necessitates amide coupling and subsequent reduction). Researchers in peptide medicinal chemistry should prefer this compound over monocyclic piperidine aldehydes due to the [3.2.0] scaffold's superior conformational rigidity and defined exit vector geometry [1].

Three-Dimensional Fragment Library Construction for FBDD

Fragment-based drug discovery (FBDD) increasingly demands three-dimensional, sp³-rich fragments to sample underexplored chemical space. With a molecular weight of 225.28 Da and CLogP of 2.24, this compound falls within optimal fragment-like physicochemical space (MW < 300, CLogP < 3) . Its two orthogonal reactive handles (N-Boc amine, C-1 aldehyde) allow systematic elaboration in two independent synthetic directions — a feature not available in the hydroxymethyl analog (CAS 2416219-10-6), which requires prior oxidation to access aldehyde reactivity. Fragment library designers should select this compound as a privileged, multivalent fragment core for parallel chemistry expansion.

Procurement for Multi-Step GMP/GLP Intermediate Synthesis

For contract research organizations (CROs) and pharma process chemistry groups requiring a reliable, analytically documented intermediate for multi-step synthesis campaigns, this compound's availability through the Fujifilm Wako distribution channel with full certificates of analysis (COA), NMR spectra, and inspection reports provides a documented quality chain . The defined +4°C cold-chain storage protocol, transparent lead time (7 days from Enamine), and multi-gram pricing tiers (100 mg–10 g) enable predictable project planning and budgeting that generic resellers of the carboxylic acid analog do not consistently match [1].

Quote Request

Request a Quote for tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.